An In-depth Technical Guide to the Chemical Structure of a Tetra-Methylated Alendronate Derivative
An In-depth Technical Guide to the Chemical Structure of a Tetra-Methylated Alendronate Derivative
Abstract: This technical guide provides a comprehensive analysis of the chemical structure of a theoretical, yet plausible, tetra-methylated derivative of alendronate, herein referred to as Tetramethyl-Alendronate. While alendronic acid is a cornerstone in the treatment of osteoporosis, its high polarity and zwitterionic nature present challenges for oral bioavailability. Chemical modification, such as methylation, offers a strategy to modulate these properties. This document outlines a proposed structure, a logical synthetic pathway, and a detailed, predictive analysis of the spectroscopic data required for its unambiguous characterization. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences who are engaged in the study of bisphosphonates and their analogues.
Introduction: The Rationale for Alendronate Derivatization
Alendronate is a potent, nitrogen-containing bisphosphonate that functions by inhibiting osteoclast-mediated bone resorption.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway, which is essential for the function and survival of osteoclasts.[3][4][5] The structure of alendronate features a primary amine and a geminal bisphosphonate group attached to a hydroxybutyl chain.[6][7] These functional groups, particularly the charged phosphonates and the protonated amine at physiological pH, render the molecule highly hydrophilic, contributing to its very low oral bioavailability.
Derivatization through methylation serves as a key strategy to enhance the lipophilicity of polar drug molecules. By converting the acidic phosphonate and hydroxyl groups to their corresponding methyl esters and ethers, and the primary amine to a tertiary amine, the overall polarity of the alendronate molecule can be significantly reduced. Such modifications are explored as a prodrug strategy, with the aim of improving absorption, after which in-vivo hydrolysis would release the active parent drug.[8]
This guide focuses on a specific, hypothetical tetra-methylated derivative. The naming convention "Tetramethyl N,N,O-Trimethyl Alendronate" is ambiguous. A more precise nomenclature would specify the location of each methyl group. For the purposes of this technical exploration, we define Tetramethyl-Alendronate as having the following structure:
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N,N-dimethylation of the terminal primary amine.
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O-methylation of the tertiary hydroxyl group at the C1 position.
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O-methylation of one of the four phosphonate hydroxyl groups, creating a monomethyl phosphonate ester.
This structure represents a logical starting point for exploring the impact of methylation on the physicochemical properties of alendronate.
Proposed Chemical Structure and Synthesis Strategy
The proposed structure of Tetramethyl-Alendronate is a complex molecule requiring a multi-step synthesis with careful selection of protecting groups and reaction conditions to achieve the desired selective methylation. Direct methylation of alendronic acid is challenging due to the molecule's poor solubility in organic solvents and the potential for undesired side reactions, such as rearrangement of the 1-hydroxy-1,1-bisphosphonate to a 1-phosphonate-1-phosphate byproduct.[8]
Proposed Structure of Tetramethyl-Alendronate
Caption: A proposed multi-step synthetic workflow for Tetramethyl-Alendronate.
Causality Behind Experimental Choices:
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N-Protection: Starting with 4-aminobutanoic acid, the primary amine must be protected to prevent it from reacting during the bisphosphonylation steps. A phthalimide group is an excellent choice as it is robust and can be removed under conditions that do not affect the phosphonate esters. [9][10]2. Bisphosphonylation: The protected amino acid is converted to an acyl chloride and then reacted sequentially with triethyl phosphite (Michaelis-Arbuzov reaction) and diethyl phosphite (Pudovik reaction) to form the tetraethyl bisphosphonate ester. [8]Using ethyl esters provides a balance of stability and reactivity for subsequent deprotection steps.
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N-Deprotection: The phthalimide group is cleaved using hydrazine to liberate the primary amine. [9]4. N,N-Dimethylation: The resulting primary amine can be converted to the N,N-dimethyl derivative via reductive amination using formaldehyde and a suitable catalyst, such as ruthenium on carbon (Ru/C), with hydrogen gas. This method is highly selective for N-dimethylation. [11][12]5. O-Methylation: The tertiary alcohol is less reactive than the phosphonic acids were, but it can be deprotonated with a strong base like sodium hydride (NaH) and then alkylated with an electrophilic methyl source such as methyl iodide (CH₃I). [13][14]6. Selective Deprotection: The final and most challenging step is the selective hydrolysis of three of the four ethyl phosphonate esters to yield the target molecule. This would require carefully controlled basic hydrolysis conditions, titrating the amount of base used to favor the formation of the monomethyl ester. Complete hydrolysis would yield the N,N,O-trimethyl derivative, while no hydrolysis would leave the tetraethyl ester. Achieving high selectivity for the monoester would be a significant synthetic challenge.
Structural Elucidation and Spectroscopic Analysis
Unambiguous confirmation of the Tetramethyl-Alendronate structure would rely on a combination of modern spectroscopic techniques. The following sections detail the expected outcomes from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A suite of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments would be required.
¹H NMR:
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N-Methyl Protons: A singlet integrating to 6 protons would be expected for the two equivalent methyl groups on the nitrogen atom.
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O-Methyl Protons: Two distinct singlets, each integrating to 3 protons, would be anticipated for the C1-O-CH₃ and the P-O-CH₃ groups.
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Alkyl Chain Protons: The protons of the butyl chain (-CH₂-CH₂-CH₂-) would appear as complex multiplets. 2D NMR would be essential for their definitive assignment.
¹³C NMR:
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Methyl Carbons: Three distinct signals would be expected in the aliphatic region corresponding to the N-(CH₃)₂, C-O-CH₃, and P-O-CH₃ carbons.
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Alkyl Chain Carbons: Three signals for the butyl chain carbons.
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C1 Carbon: The quaternary carbon bonded to the hydroxyl and two phosphorus atoms would appear at a characteristic downfield shift and would show complex splitting due to coupling with the two non-equivalent phosphorus nuclei.
³¹P NMR:
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This is a critical experiment for confirming the structure of the bisphosphonate core. Due to the asymmetric methylation, the two phosphorus atoms are chemically non-equivalent and would appear as two distinct signals.
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The chemical shifts of phosphorus are highly sensitive to their protonation state and esterification. [15][16]We would predict two resonances, likely in the range of 15-25 ppm, with the methylated phosphonate appearing slightly downfield compared to the phosphonic acid. [17][18] Table 1: Predicted NMR Chemical Shifts (δ) for Tetramethyl-Alendronate
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | ³¹P NMR (ppm) |
| N-(C H₃)₂ | ~2.3 (s, 6H) | ~45 | N/A |
| C1-O-C H₃ | ~3.4 (s, 3H) | ~52 | N/A |
| P-O-C H₃ | ~3.7 (d, 3H) | ~53 | N/A |
| -C H₂-N | ~2.5 (t, 2H) | ~40 | N/A |
| -C H₂-CH₂-N | ~1.7 (m, 2H) | ~22 | N/A |
| C 1-CH₂- | ~2.0 (m, 2H) | ~35 | N/A |
| C 1(OH)(P)₂ | N/A | ~75 (t) | N/A |
| P (O)(OH)₂ | N/A | N/A | ~18 |
| P (O)(OH)(OCH₃) | N/A | N/A | ~20 |
Note: Predicted values are estimates based on known data for similar functional groups. Actual values may vary. s=singlet, d=doublet, t=triplet, m=multiplet.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition.
-
Positive Ion Mode [M+H]⁺: The exact mass of the protonated molecule would be determined, providing a direct confirmation of the molecular formula (C₈H₂₁NO₇P₂).
-
Tandem MS (MS/MS): Fragmentation analysis would provide crucial structural information. Key fragmentation pathways would include the loss of the methyl groups, water, and portions of the phosphonate groups. [19]The fragmentation pattern can help confirm the connectivity of the atoms. For instance, a neutral loss corresponding to H₃PO₃ would be indicative of the phosphonic acid moiety. [19]
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the key functional groups present in the molecule.
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O-H Stretch: A broad absorption band around 3000-3400 cm⁻¹ would be expected due to the remaining P-OH group.
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C-H Stretch: Sharp peaks in the 2800-3000 cm⁻¹ region corresponding to the aliphatic and methyl C-H bonds.
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P=O Stretch: A strong absorption band around 1200-1250 cm⁻¹.
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P-O-C Stretch: Characteristic absorptions around 1000-1100 cm⁻¹.
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The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) would confirm the conversion of the primary amine to a tertiary amine. The presence of a strong phosphate-related peak around 1543 cm⁻¹ is a known marker for alendronate. [20][21]
Experimental Protocols
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified Tetramethyl-Alendronate sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or MeOD). The choice of solvent is critical due to the compound's potential zwitterionic character.
-
¹H NMR: Acquire a standard 1D proton spectrum. Use solvent suppression techniques if necessary.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should be run to differentiate between CH, CH₂, and CH₃ signals.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum using an external standard (e.g., 85% H₃PO₄).
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the butyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the methyl groups by observing correlations from the methyl protons to the nitrogen, C1, and phosphorus atoms.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 100-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragmentation patterns.
Conclusion
This guide has presented a detailed, theoretical framework for the structure, synthesis, and analytical characterization of a novel derivative, Tetramethyl-Alendronate. By postulating a plausible chemical structure, we have outlined a logical synthetic pathway and predicted the key spectroscopic features that would be necessary for its confirmation. The successful synthesis and characterization of such derivatives are crucial steps in the development of next-generation bisphosphonate prodrugs with potentially improved pharmacokinetic profiles. The protocols and predictive data herein provide a robust roadmap for researchers venturing into the chemical modification of alendronate and related compounds.
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